Zizyphine F
Description
Properties
CAS No. |
55839-64-0 |
|---|---|
Molecular Formula |
C32H47N5O6 |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
(2S,3S)-2-(dimethylamino)-N-[(2S,3S)-1-[(3S,7S,13S,16Z)-19-hydroxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.2.2.03,7.09,13]docosa-1(20),16,18,21-tetraen-6-yl]-3-methyl-1-oxopentan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C32H47N5O6/c1-7-19(3)26(34-30(40)27(35(5)6)20(4)8-2)31(41)37-17-14-25-28(37)32(42)36-16-9-10-23(36)29(39)33-15-13-21-11-12-22(43-25)18-24(21)38/h11-13,15,18-20,23,25-28,38H,7-10,14,16-17H2,1-6H3,(H,33,39)(H,34,40)/b15-13-/t19-,20-,23-,25-,26-,27-,28-/m0/s1 |
InChI Key |
BRUITOXHBSVJME-IIMYRAIISA-N |
SMILES |
CCC(C)C(C(=O)N1CCC2C1C(=O)N3CCCC3C(=O)NC=CC4=C(C=C(O2)C=C4)O)NC(=O)C(C(C)CC)N(C)C |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CC[C@H]2[C@H]1C(=O)N3CCC[C@H]3C(=O)N/C=C\C4=C(C=C(O2)C=C4)O)NC(=O)[C@H]([C@@H](C)CC)N(C)C |
Canonical SMILES |
CCC(C)C(C(=O)N1CCC2C1C(=O)N3CCCC3C(=O)NC=CC4=C(C=C(O2)C=C4)O)NC(=O)C(C(C)CC)N(C)C |
Origin of Product |
United States |
Q & A
Q. How is Zizyphine F identified and characterized in plant extracts?
Methodological Answer: Identification involves spectroscopic techniques (e.g., NMR for structural elucidation, MS for molecular weight determination) and chromatographic methods (HPLC, TLC) for purity assessment. Key steps include:
- Sample preparation : Optimize solvent systems (e.g., ethanol-water mixtures) to maximize compound recovery .
- Spectroscopic validation : Compare spectral data with literature or databases, ensuring consistency in peak assignments .
- Quantification : Use calibration curves with reference standards to determine concentration .
Q. What are the primary methodologies for isolating this compound from complex matrices?
Methodological Answer: Isolation typically employs:
- Liquid-liquid extraction : Separate polar/non-polar components using solvents like ethyl acetate or hexane .
- Column chromatography : Use silica gel or reverse-phase columns with gradient elution to resolve this compound from co-eluting compounds .
- Validation : Confirm isolation efficiency via comparative TLC or HPLC-DAD analysis against authenticated standards .
Q. What in vitro bioactivity assays are commonly used to study this compound?
Methodological Answer: Standard assays include:
- Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinetic assays (e.g., α-glucosidase inhibition) to assess dose-response relationships .
- Antioxidant activity : DPPH or ABTS radical scavenging assays with trolox as a positive control .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s mechanism of action while minimizing bias?
Methodological Answer:
- Hypothesis-driven design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame objectives .
- Controls : Include negative (solvent-only) and positive controls (known inhibitors) to validate assay specificity .
- Omics integration : Combine transcriptomics/proteomics to identify downstream targets, followed by siRNA knockdown to confirm functional roles .
Q. How should conflicting bioactivity data for this compound across studies be analyzed?
Methodological Answer: Address contradictions by:
- Variable standardization : Compare experimental conditions (e.g., cell line origins, incubation times) to identify confounding factors .
- Meta-analysis : Pool data from multiple studies using statistical models (e.g., random-effects) to assess heterogeneity .
- Replication studies : Reproduce conflicting experiments with strict adherence to reported protocols to isolate methodological discrepancies .
Q. What strategies improve reproducibility in this compound synthesis and bioactivity testing?
Methodological Answer:
- Protocol optimization : Document all steps (e.g., temperature, pH) in detail for independent verification .
- Analytical validation : Use orthogonal methods (e.g., NMR + HRMS) to confirm compound identity and purity ≥95% .
- Data transparency : Share raw datasets (spectra, dose-response curves) in supplementary materials .
Q. Which advanced analytical techniques resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
